N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide
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Overview
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Naphthalen-1-ylalaninamide Backbone: This step involves the reaction of naphthalen-1-ylamine with alanine derivatives under specific conditions to form the naphthalen-1-ylalaninamide backbone.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through a sulfonation reaction, using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide
- N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide
Uniqueness
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylalaninamide is unique due to the specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H24N2O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C22H24N2O4S/c1-4-28-19-14-12-18(13-15-19)24(29(3,26)27)16(2)22(25)23-21-11-7-9-17-8-5-6-10-20(17)21/h5-16H,4H2,1-3H3,(H,23,25) |
InChI Key |
RYGDYFIZYNYGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C |
Origin of Product |
United States |
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